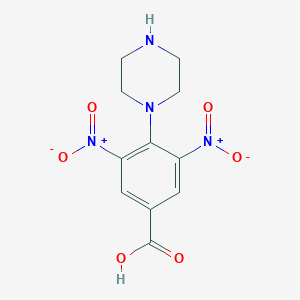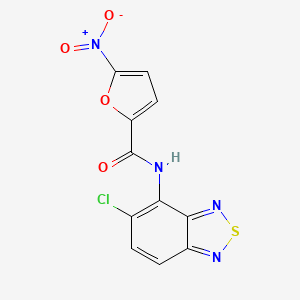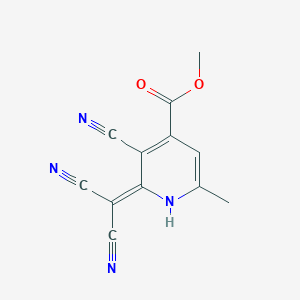![molecular formula C27H20N2O3 B11463210 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide](/img/structure/B11463210.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide is an organic compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Formation of Benzamide: The final step involves the formation of the benzamide structure by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a scaffold for drug development.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical brighteners and sensors.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole Derivatives: Similar but with a sulfur atom replacing the oxygen.
Benzofuran Derivatives: Similar but without the nitrogen atom.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide is unique due to its specific combination of a benzoxazole ring and a benzamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20N2O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(phenoxymethyl)benzamide |
InChI |
InChI=1S/C27H20N2O3/c30-26(20-9-6-8-19(16-20)18-31-23-12-2-1-3-13-23)28-22-11-7-10-21(17-22)27-29-24-14-4-5-15-25(24)32-27/h1-17H,18H2,(H,28,30) |
InChI Key |
PZQVPZYLFWDGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E)-2-phenylethenyl]-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11463143.png)
![ethyl 2-amino-4-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11463149.png)
![4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11463150.png)
![2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11463153.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopentanecarboxamide](/img/structure/B11463165.png)
amino}cyclohexanecarboxamide](/img/structure/B11463167.png)
![methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B11463173.png)

![4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11463189.png)
![6-fluoro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B11463193.png)
![ethyl 7-(3-methoxypropyl)-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11463201.png)

![7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463211.png)
